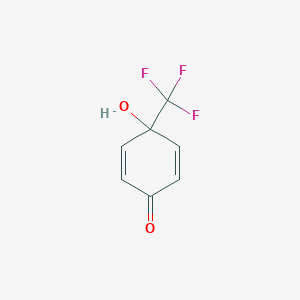









|
REACTION_CXSMILES
|
C([Si](CC)(CC)[O:4][C:5]1([C:12]([F:15])([F:14])[F:13])[CH:10]=[CH:9][C:8](=[O:11])[CH:7]=[CH:6]1)C.Cl.C(O)C>O>[OH:4][C:5]1([C:12]([F:13])([F:14])[F:15])[CH:6]=[CH:7][C:8](=[O:11])[CH:9]=[CH:10]1
|


|
Name
|
4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Si](OC1(C=CC(C=C1)=O)C(F)(F)F)(CC)CC
|
|
Name
|
solution
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting aqueous mixture was extracted with three 10 mL portions of dichloromethane
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Combination, drying (MgSO4), and concentration of the organic layers
|
|
Type
|
CUSTOM
|
|
Details
|
afforded a residue which
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by PTLC (one 2 mm silica gel plate eluted with 1% methanol - 99% dichloromethane)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1(C=CC(C=C1)=O)C(F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 109 mg | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 90% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |